molecular formula C5H4Cl2N2 B170879 2,5-Dichloro-3-methylpyrazine CAS No. 107378-41-6

2,5-Dichloro-3-methylpyrazine

Cat. No.: B170879
CAS No.: 107378-41-6
M. Wt: 163 g/mol
InChI Key: YAZQZUDHCRIFSY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylpyrazine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 5, and a methyl group at position 3 on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-methylpyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting 2,5-dichloropyrazine with methylating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic chlorination of 3-methylpyrazine. This process involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to achieve the desired chlorination at the 2 and 5 positions of the pyrazine ring.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. For example, reacting with amines can lead to the formation of 2,5-diamino-3-methylpyrazine.

    Oxidation Reactions: The methyl group can be oxidized to form 2,5-dichloropyrazine-3-carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: 2,5-diamino-3-methylpyrazine

    Oxidation: 2,5-dichloropyrazine-3-carboxylic acid

    Reduction: Various this compound derivatives

Scientific Research Applications

2,5-Dichloro-3-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyrazine: Lacks the methyl group at position 3, making it less hydrophobic and potentially less reactive in certain biological systems.

    3-Methylpyrazine: Lacks the chlorine atoms, which significantly alters its chemical reactivity and biological activity.

    2,3-Dichloropyrazine: The position of the chlorine atoms affects its chemical properties and reactivity compared to 2,5-Dichloro-3-methylpyrazine.

Uniqueness

This compound is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZQZUDHCRIFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618168
Record name 2,5-Dichloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107378-41-6
Record name 2,5-Dichloro-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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